

Physicochemical Properties of Aneratrigine Mesylate

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Compound Focus: Aneratrigine

CAS No.: 2097163-74-9

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The table below summarizes the core properties that define **Aneratrigine** mesylate as a BCS Class IV compound [1] [2] [3].

Property	Value / Description	Significance
BCS Classification	Class IV	Low solubility, low permeability [1].
Aqueous Solubility	4.91 mg/mL (in water) [1].	High variability makes formulation challenging.
Solubility at Gastric pH (1.2)	0.06 mg/mL [1] [3].	Very low solubility in stomach limits bioavailability.
pKa Values	pKa1=1.1, pKa2=3.0, pKa3=5.5, pKa4=8.7 [1].	Complex pH-dependent solubility profile.
Partition Coefficient (Log P)	-0.54 (in water, 37°C) [1].	Compound is highly hydrophilic.
Distribution Coefficient (Log D)	Ranges from -0.76 (pH 1) to 0.83 (pH 12) [1].	Indicates limited membrane permeability across physiological pH range.

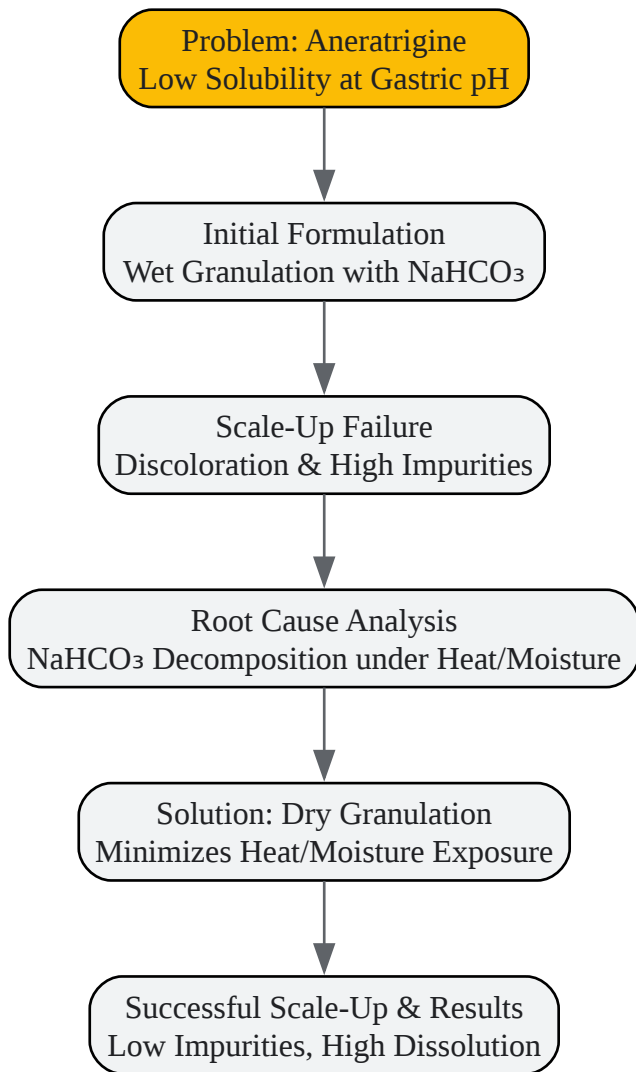
Formulation Challenge and Solution

The initial formulation used **sodium bicarbonate (NaHCO₃)** via wet granulation to modulate stomach pH and enhance dissolution [1] [2]. However, scaling up this process caused significant stability issues, including capsule discoloration and high impurity levels, due to NaHCO₃ decomposition under heat and moisture [1].

The successful solution was to switch to a **dry granulation** process. This method minimizes heat and moisture exposure, preserving the chemical integrity of the formulation. The dry granulation process was successfully scaled from laboratory to commercial batches, resulting in [1] [3]:

- **Enhanced Stability:** Total impurities were reduced to below 0.05%.
- **Improved Dissolution:** Over 80% drug release within 30 minutes at pH 4.0.

The following diagram illustrates the experimental workflow that led to the optimized formulation:



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*Experimental workflow for **Aneratrigine** formulation optimization.*

Detailed Experimental Protocol: Dry Granulation

The methodology for preparing the stable **Aneratrigine** capsules via dry granulation is as follows [1] [2]:

- **Materials:** **Aneratrigine** mesylate (API), spray-dried lactose (Fast Flo 316), granulated lactose (Supertab 30GR), microcrystalline cellulose PH102 (Avicel PH102), sodium bicarbonate (Emprove Essential), croscarmellose sodium (Ac-di-sol SD-711), magnesium stearate (Ligamed MF-2V-MB), and colloidal silicon dioxide (Aerosil 200 Pharma).
- **Blending:** The API and all intra-granular excipients (except magnesium stearate) are blended uniformly using a method like bag mixing for 200 cycles.

- **Granulation:** The blended powder mixture is compacted using a roller compactor to form ribbons.
- **Milling:** The resulting ribbons are milled and passed through a #30 sieve (600 µm) to produce uniform granules.
- **Blending (Extra-granular):** The milled granules are blended with extra-granular excipients, which typically include a portion of the sodium bicarbonate and disintegrants.
- **Lubrication:** Magnesium stearate is added as a lubricant to the final blend and mixed gently.
- **Encapsulation:** The final blend is filled into size 00 gelatin capsules.

Key Takeaways for Drug Development Professionals

- **For Alkalizer-Containing Formulations:** If your formulation relies on an alkalizing agent like sodium bicarbonate to enhance solubility, dry granulation is a robust manufacturing alternative to wet granulation. It effectively avoids the stability issues triggered by thermal and moisture stress during scale-up [1].
- **A Model for BCS Class IV Drugs:** This case study provides a successful model for developing other heat- and moisture-sensitive compounds with poor solubility. The systematic approach of identifying a failure mode, understanding the root cause, and implementing a scalable solution is widely applicable [1] [3].

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